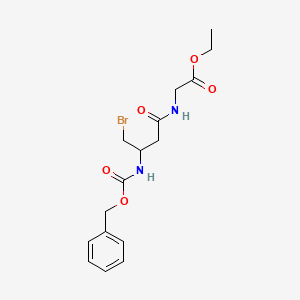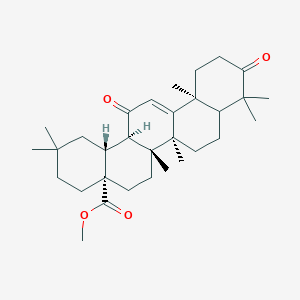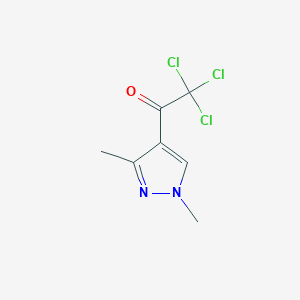
3-Amino-1H-indazole-4-carbonitrile
Overview
Description
3-Amino-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group at the 3-position and a cyano group at the 4-position of the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
3-Amino-1H-indazole-4-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors Indazole derivatives have been known to interact with various targets, including kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to various biological effects . The interaction of this compound with its targets could potentially lead to changes in cellular processes, although the specifics would depend on the exact target and the context of the interaction.
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it can be inferred that multiple pathways could be affected . These could potentially include pathways related to the targets mentioned earlier, such as those involving CHK1, CHK2, and h-sgk .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator, suggesting that it is stable under these conditions . These properties could potentially impact the compound’s bioavailability, although further studies would be needed to confirm this.
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound could have similar effects, depending on its specific targets and mode of action.
Action Environment
For instance, the compound is stored in a refrigerator, suggesting that low temperatures may be necessary for its stability .
Biochemical Analysis
Biochemical Properties
3-Amino-1H-indazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound interacts with proteins involved in the inflammatory response, thereby exhibiting anti-inflammatory effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways and altering gene expression. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing substrate binding. This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of tyrosine kinases by this compound leads to the downregulation of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and alterations in cellular function . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reduced tumor growth and inflammation. At higher doses, toxic or adverse effects may be observed, including organ damage and systemic toxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, such as hydroxylation and conjugation, to form more water-soluble metabolites for excretion . These metabolic pathways are essential for understanding the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound may accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In these compartments, this compound can interact with key biomolecules and exert its effects on cellular processes . Understanding its subcellular localization is essential for elucidating the molecular mechanisms underlying its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-indazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-nitro-1H-indazole with potassium cyanide in the presence of a reducing agent can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the cyclization and subsequent functionalization of the indazole ring .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro- and nitroso-indazole derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated indazole derivatives.
Scientific Research Applications
3-Amino-1H-indazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiproliferative activity against cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
3-Amino-1H-indazole-4-carbonitrile can be compared with other indazole derivatives, such as:
3-Amino-1H-indazole-1-carboxamide: Known for its antiproliferative activity.
5-Amino-1H-indazole-4-carbonitrile: Similar structure but different substitution pattern.
1H-Indole-3-carbaldehyde: Another indazole derivative with distinct chemical properties.
The unique combination of the amino and cyano groups in this compound makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-amino-1H-indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)8(10)12-11-6/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXRKRURRSOVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708410 | |
| Record name | 3-Amino-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240518-54-0 | |
| Record name | 3-Amino-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)



![2,4,6-trichloro-pyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)

